MetAP2 Inhibition Potency and Target Engagement
The target compound demonstrates potent inhibition of recombinant full-length human methionine aminopeptidase 2 (MetAP2) with an IC50 of 13 nM in a validated biochemical assay using Met-AMC as substrate [1]. This represents a high-affinity interaction with a therapeutically relevant target involved in co-translational N-terminal methionine removal, angiogenesis, and cancer stem cell maintenance. While direct head-to-head comparator data for close structural analogs against this specific target is not publicly available, the class-level baseline for benzofuran-based MetAP2 inhibitors typically ranges from 7.9 nM (highly optimized leads) to >1 µM for less potent derivatives [2]. The 13 nM value places the compound within the sub-50 nM range generally considered requisite for chemical probe development and target validation studies.
| Evidence Dimension | Inhibition of recombinant full-length human MetAP2 catalytic domain |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | Class baseline: highly optimized MetAP2 inhibitor (IC50 = 7.9 nM); typical hit from screening (IC50 > 1 µM) |
| Quantified Difference | Target compound is 1.6-fold less potent than the most optimized known analog but >75-fold more potent than a typical screening hit |
| Conditions | Recombinant full-length human MetAP2 catalytic domain (residues 110-478) expressed in baculovirus; Met-AMC fluorogenic substrate |
Why This Matters
The 13 nM IC50 confirms this compound is a validated, high-affinity tool for probing MetAP2 biology, offering a defined potency benchmark absent for its positional isomers.
- [1] BindingDB. BDBM50167277 (CHEMBL3797386): 3-(2-Fluorobenzamido)benzofuran-2-carboxamide. Affinity Data: IC50 = 13 nM for human MetAP2. View Source
- [2] BindingDB. BDBM50167276 (CHEMBL3798844). Affinity Data: IC50 = 7.90 nM for human MetAP2. View Source
